molecular formula C7H16S B156451 Isobutyl propyl sulfide CAS No. 1741-84-0

Isobutyl propyl sulfide

Cat. No. B156451
CAS RN: 1741-84-0
M. Wt: 132.27 g/mol
InChI Key: YZCUJPLKGSDCFP-UHFFFAOYSA-N
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Description

Isobutyl propyl sulfide is a chemical compound with the formula C7H16S . It is also known by other names such as Propane, 2-methyl-1-[(1-methylethyl)thio]-; 1-(Isopropylsulfanyl)-2-methylpropane; 2,5-Dimethyl-3-thiahexane; Isopropyl isobutyl sulfide .


Molecular Structure Analysis

The molecular structure of Isobutyl propyl sulfide consists of seven carbon atoms, sixteen hydrogen atoms, and one sulfur atom . The exact mass of the molecule is 132.097272 g/mol .


Physical And Chemical Properties Analysis

Isobutyl propyl sulfide has a molecular weight of 132.27 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Molecular Conformations and Vibrations

Studies by Nogami, Sugeta, and Miyazawa (1975) have revealed insights into the molecular conformations and C-S stretching vibrations of isobutyl methyl sulfide, a compound related to isobutyl propyl sulfide. Their research demonstrated the coexistence of three rotational isomers in the liquid state and the establishment of correlations between CH2-S stretching frequencies and molecular conformations. This research provides a foundational understanding of the physical properties and molecular behavior of similar alkyl sulfides, including isobutyl propyl sulfide (Nogami, Sugeta, & Miyazawa, 1975).

Biomedical Applications

Hydrogen sulfide (H2S), an important biological mediator, is associated with various pathological conditions like hypertension and Alzheimer’s disease. Research by Gu and Zhu (2011) on organosulfur compounds, which may include derivatives like isobutyl propyl sulfide, highlights their potential as H2S donors or mediators. These compounds are studied for their therapeutic applications in diseases linked to H2S deficiency (Gu & Zhu, 2011).

Analytical and Detection Methods

Jurado‐Sánchez, Ballesteros, and Gallego (2014) developed an analytical method for biomonitoring perfluoroalkyl acids in human urine using derivatization with isobutyl chloroformate. While not directly involving isobutyl propyl sulfide, this study demonstrates the utility of similar isobutyl-based compounds in analytical chemistry and biomonitoring, suggesting potential applications for isobutyl propyl sulfide in similar contexts (Jurado‐Sánchez, Ballesteros, & Gallego, 2014).

Chemical Synthesis

Research by Chen Dan-yun (2009) on the synthesis of isobutyl propionate, a compound related to isobutyl propyl sulfide, utilized gallium sulfate as a catalyst. This research offers insights into the synthesis processes of similar compounds, potentially applicable to isobutyl propyl sulfide (Chen, 2009).

Environmental and Industrial Applications

A study by Zhang, Xia, Zhang, Peng, Nie, and Qiu (2008) explored the effects of sodium isobutyl-xanthate (NaIBX), a compound related to isobutyl propyl sulfide, on the growth and sulfur-oxidizing activities of Acidithiobacillus albertensis BY-05. This research highlights the potential of isobutyl-based sulfides in environmental applications, such as bioleaching of sulfide minerals (Zhang et al., 2008).

Safety And Hazards

The safety data sheet for Isobutyl propyl sulfide indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

2-methyl-1-propylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S/c1-4-5-8-6-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCUJPLKGSDCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169763
Record name Propyl 2-methylpropylsulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyl propyl sulfide

CAS RN

1741-84-0
Record name Propyl 2-methylpropylsulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001741840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutyl propyl sulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propyl 2-methylpropylsulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOBUTYL PROPYL SULFIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-1-(PROPYLSULFANYL)PROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS4ULH6YL9
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
D Cherqaoui, D Villemin, A Mesbah… - Journal of the …, 1994 - pubs.rsc.org
… 1,4-dimethoxypentane 1,3-dimethoxypentane hexyl methyl sulfide butyl propyl sulfide isobutyl propyl sulfide isobutyl isopropyl sulfide ethyl 2-methylbutyl sulfide tert-butyl propyl sulfide …
Number of citations: 31 pubs.rsc.org
AT Balaban, LB Kier, N Joshi - Journal of chemical information …, 1992 - ACS Publications
… 1.3- diethoxypropane 1,5-dimethoxypentane 1 -ethoxy-4-methoxy butane 1.4- dimethoxypentane 1.3- dimethoxypentane hexyl methyl sulfide butyl propyl sulfide isobutyl propyl sulfide …
Number of citations: 72 pubs.acs.org
H Takayanagi, O Hatano, K Fujimura… - Analytical …, 1985 - ACS Publications
The technique pf ligand-exchange chromatography has been found to be satisfactorily applicable to the separation of dialkyl sulfides. Copper (II) 2-amlno-1-cyclopentene-1-…
Number of citations: 33 pubs.acs.org
B Ren - Journal of chemical information and computer sciences, 2003 - ACS Publications
Multiple linear regression (MLR) analysis is used to construct the structure-boiling point models for 71 sulfur-containing organic compounds in terms of the Xu index and atomic level AI …
Number of citations: 32 pubs.acs.org
K Roy, A Saha - 2004 - nopr.niscpr.res.in
… I·-Butyl ethyl sulfide I-Butyl ethyl sulfide Diisopropyl sulfide I-Ethylpropylmethyl sulfide Hexyl methyl sulfide Butyl propyl sulfide Isobutyl propyl sulfide Isobutyl isopropyl sulfidc Ethyl 2-…
Number of citations: 22 nopr.niscpr.res.in
Z Liu, DC Kang, XR Li, LX Liu… - Journal of Food …, 2022 - Wiley Online Library
In this study, garlic bulbs after harvesting blanched garlic leaves at four different growth periods were used as the main experimental objects, and black garlic was prepared by solid‐…
Number of citations: 1 ifst.onlinelibrary.wiley.com
X Zhang, Y Li, Y Zhao, H Guan, C Jin, H Gong… - Food Research …, 2023 - Elsevier
The aim of this study was to investigate the effectiveness of Levilactobacillus brevis on the fermentation kinetics and flavor quality of radish paocai. Compared with spontaneous …
Number of citations: 2 www.sciencedirect.com

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